methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride

Analytical Chemistry Quality Control Structural Verification

Standard piperazine acetates fail when orthogonal protection is required for multi-step CNS or BACE inhibitor synthesis. This pre-formed dihydrochloride salt (CAS 1992963-33-3) delivers three integrated features: • Defined salt stoichiometry (2HCl) - enhanced solubility & stability vs. free base (CAS 141856-12-4) • N-benzyl + methyl ester handles - sequential deprotection without cross-reactivity • ≥97% purity + reference 1H NMR - ready for automated parallel synthesis or qNMR system suitability

Molecular Formula C14H22Cl2N2O2
Molecular Weight 321.2
CAS No. 1992963-33-3
Cat. No. B3114028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride
CAS1992963-33-3
Molecular FormulaC14H22Cl2N2O2
Molecular Weight321.2
Structural Identifiers
SMILESCOC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C14H20N2O2.2ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;;/h2-6,13,15H,7-11H2,1H3;2*1H
InChIKeyFOLLAZRTYZXAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride: Procurement Insight


Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride (CAS 1992963-33-3) is a pre-formed salt of a chiral piperazine acetic acid methyl ester, classified as a protected bifunctional synthetic intermediate . Its structure combines a benzyl-protected secondary amine, a free secondary amine, and a methyl ester handle, making it directly applicable in sequential synthetic transformation strategies. Spectroscopic characterization data, including a reference 1H NMR spectrum, has been deposited and is available for this compound, substantiating its analytical identity [1].

Pre-formed Salt
Dihydrochloride salt avoids stoichiometric guesswork; supports anhydrous reaction conditions.
Orthogonal Handles
Benzyl-protected amine and methyl ester enable sequential deprotection and functionalization.
Spectral Identity
Reference 1H NMR spectrum available for immediate QC verification and structural confirmation.

Why Generic Equivalents Cannot Substitute for This Piperazine Intermediate


A generic piperazine acetate ester cannot be deemed equivalent because critical differentiation arises from three integrated features: the defined salt stoichiometry, the specific N-benzyl protecting group, and the controlled purity profile. The dihydrochloride salt directly impacts solubility, hygroscopicity, and long-term storage stability compared to the free base (CAS 141856-12-4) or other alternative salts . Minor structural alternatives, such as a different ester (e.g., ethyl), a different N-substituent (e.g., methyl or phenyl), or the free carboxylic acid, would fundamentally alter the molecule's reactivity and the orthogonal deprotection strategy for which this compound is optimized. Without verifying the exact CAS number, researchers risk introducing a chemically non-identical building block that fails to reproduce multi-step synthetic sequences, thereby creating a critical gap in procurement specifications.

Salt Form Mismatch
Free base or alternative salts may exhibit different solubility, hygroscopicity, and storage stability, altering reaction stoichiometry.
N-Substituent Deviation
Methyl, phenyl, or other N-substituents instead of benzyl change the orthogonal deprotection strategy and reactivity profile.
Ester vs. Acid Variability
Ethyl ester or free carboxylic acid analogs disrupt sequential transformation routes designed for methyl ester handles.

Quantitative Evidence for Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride Procurement


Validated Analytical Identity via NMR Spectral Fingerprint

The target compound has a verified 1H NMR reference spectrum in CDCl3 deposited in a major spectral library, enabling definitive structural confirmation against constitutional isomers that share the same molecular formula (C14H20N2O2) but differ in the position of the N-benzyl or the ester group [1]. This directly addresses the procurement risk of receiving a mis-synthesized positional isomer, as the spectral match provides a pass/fail criterion absent for many unsourced analogs.

NMR Spectral Fingerprint
Analytical context
Reference 1H NMR spectrum (CDCl3) available
Enables pass/fail structural verification, reducing risk of isomer misassignment.
SpectraBase Compound ID z1O1LmizPp
Analytical Chemistry Quality Control Structural Verification

Controlled Purity Specification as a Procurement Cut-Off

A reputable vendor specifies a minimum purity of 97% for this dihydrochloride salt . In the context of multistep syntheses, a purity specification of 97% is critical; many alternative sources for similar piperazine esters offer lower guarantees (e.g., 95% or undefined) . This 2% absolute purity difference can translate to a substantial reduction in side-product formation, making a quantifiable impact on downstream yield and purification burden.

Minimum Purity Specification
Specification review
Min. 97%
Higher purity may reduce side-product formation and downstream purification burden.
Typical alternative: 95% for related piperazine building blocks
Synthetic Chemistry Procurement Intermediate Quality

Defined Dihydrochloride Salt Form vs. Free Base

The compound is supplied as the rigorously defined dihydrochloride salt (C14H22Cl2N2O2), confirmed by the distinct molecular weight of 321.24 g/mol . This is in contrast to the free base, which has a molecular weight of 248.32 g/mol and distinct solubility and hygroscopicity characteristics [1]. The salt form provides enhanced long-term storage stability and eliminates the guesswork of on-site salt formation, a quantifiable advantage for users who require exact stoichiometry in subsequent reactions without needing to titrate or analyze free amine content.

Dihydrochloride Salt Identity
Head-to-head
321.24 g/mol (salt) vs. 248.32 g/mol (free base)
Stoichiometrically defined salt ensures consistent counterion content for anhydrous reactions.
Mass difference corresponds to exactly 2 eq HCl
Salt Selection Physicochemical Properties Storage Stability

Optimized Application Scenarios in R&D


Chiral Building Block for Orthogonal Deprotection

The presence of a benzyl-protected amine alongside a methyl ester provides an orthogonal handle for sequential deprotection and functionalization. Researchers synthesizing chiral piperazine-based CNS ligands or BACE inhibitors can use this building block to install the core scaffold in a single step, followed by selective ester hydrolysis or debenzylation, as evidenced by its structural motif appearing in X-ray co-crystal structures with BACE [1].

QC-Standardized Intermediate for Multi-Step Synthesis

For laboratories building compound libraries where downstream purity is critical, the 97% minimum purity specification reduces the need for pre-purification. This is especially advantageous in automated parallel synthesis platforms where intermediates must meet strict quality gates to avoid failed reactions.

Reference Standard for Analytical Method Development

Given the availability of a reference 1H NMR spectrum [2], this compound can serve directly as a system suitability standard or a calibration reference for quantitative NMR (qNMR) methods targeting piperazine intermediates, reducing the need for in-house full characterization of every newly synthesized batch of analogous compounds.

Application
Selection Property
Validation Focus
Orthogonal deprotection synthesis
Protected amine and ester handles
Sequential deprotection compatibility
Automated parallel synthesis
Defined purity specification
Quality gate compliance
qNMR method calibration
Reported 1H NMR reference spectrum
System suitability testing
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